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Overview
Description
BMS-180680 is a synthetic antibiotic known for its broad-spectrum antibacterial activity against gram-negative bacteria. It is particularly effective against Pseudomonas aeruginosa, with a minimum inhibitory concentration of 0.25 micrograms per milliliter . BMS-180680 is resistant to hydrolysis by beta-lactamases, such as TEM-2 and PSE enzymes .
Scientific Research Applications
BMS-180680 has several scientific research applications:
Chemistry: Used as a model compound for studying beta-lactamase resistance.
Biology: Investigated for its antibacterial properties against various gram-negative bacteria.
Medicine: Explored as a potential treatment for infections caused by resistant bacteria.
Industry: Used in the development of new antibiotics and antibacterial agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BMS-180680 involves several key steps:
Protection of Hydroxylamine: Sequential introduction of two tert-butoxycarbonyl groups into O-benzyl hydroxylamine yields the di-Boc-protected hydroxylamine.
Preparation of Quinoxaline: Quinoxaline is prepared by condensation of phenylenediamine with tert-butyl 2,3-dioxobutyrate.
Condensation and Deprotection: The bromomethyl quinoxaline is condensed with N,N-di-Boc-hydroxylamine to afford the protected O-alkyl hydroxylamine.
Activation and Coupling: 2-Formamido-4-thiazolecarboxylic acid is activated as the mixed anhydride upon treatment with pivaloyl chloride and triethylamine.
Final Steps: The condensation between the keto group of the sulfamate salt and hydroxylamine gives rise to the corresponding oxime.
Industrial Production Methods
The industrial production of BMS-180680 follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow processes ensures consistent production quality.
Chemical Reactions Analysis
Types of Reactions
BMS-180680 undergoes various chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N,N’-dioxide, while reduction may yield deprotected quinoxaline .
Mechanism of Action
BMS-180680 exerts its effects by binding preferentially to penicillin-binding protein 3, inhibiting cell wall synthesis in bacteria. This leads to cell lysis and death. The compound’s resistance to beta-lactamase hydrolysis enhances its effectiveness against resistant strains .
Comparison with Similar Compounds
Similar Compounds
Aztreonam: Another monobactam antibiotic with similar antibacterial activity.
Ceftazidime: A cephalosporin antibiotic with broad-spectrum activity.
Imipenem: A carbapenem antibiotic with broad-spectrum activity.
Uniqueness
BMS-180680 is unique in its resistance to hydrolysis by beta-lactamases and its specific activity against Pseudomonas aeruginosa. Its catechol-containing structure also differentiates it from other antibiotics .
Properties
CAS No. |
142654-34-0 |
---|---|
Molecular Formula |
C19H17N7O10S2 |
Molecular Weight |
567.5 g/mol |
IUPAC Name |
3-[[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(2R,3S)-2-methyl-4-oxo-1-sulfoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxymethyl]-6,7-dihydroxyquinoxaline-2-carboxylic acid |
InChI |
InChI=1S/C19H17N7O10S2/c1-6-13(17(30)26(6)38(33,34)35)24-16(29)14(10-5-37-19(20)23-10)25-36-4-9-15(18(31)32)22-8-3-12(28)11(27)2-7(8)21-9/h2-3,5-6,13,27-28H,4H2,1H3,(H2,20,23)(H,24,29)(H,31,32)(H,33,34,35)/b25-14-/t6-,13+/m1/s1 |
InChI Key |
FAUHVXXXXAHABE-VHLYPECSSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H](C(=O)N1S(=O)(=O)O)NC(=O)/C(=N\OCC2=NC3=CC(=C(C=C3N=C2C(=O)O)O)O)/C4=CSC(=N4)N |
SMILES |
n1c(c(nc2cc(c(cc12)O)O)CO\N=C(/C(=O)N[C@@H]1[C@@H](N(C1=O)S(=O)(=O)O)C)c1nc(sc1)N)C(=O)O |
Canonical SMILES |
CC1C(C(=O)N1S(=O)(=O)O)NC(=O)C(=NOCC2=NC3=CC(=C(C=C3N=C2C(=O)O)O)O)C4=CSC(=N4)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BMS 180680; BMS180680; BMS-180680; SQ 84,100; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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